5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
CAS No.: 32000-74-1
Cat. No.: VC17297267
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32000-74-1 |
|---|---|
| Molecular Formula | C13H13BrN2O2 |
| Molecular Weight | 309.16 g/mol |
| IUPAC Name | 5-bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C13H13BrN2O2/c1-3-15-12(17)11(14)9(2)16(13(15)18)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
| Standard InChI Key | ATBLAURXPMNBLB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)Br |
Introduction
1. Introduction
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the class of pyrimidine derivatives. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by its bromine substitution at position 5, an ethyl group at position 3, a methyl group at position 6, and a phenyl group at position 1. The presence of the dione functional groups at positions 2 and 4 adds to its chemical reactivity.
3. Synthesis
The synthesis of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyrimidine precursors. Below is an outline of a general synthetic route:
Step-by-Step Synthesis:
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Preparation of Pyrimidine Core:
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A reaction between urea and ethyl acetoacetate forms the pyrimidine backbone with keto groups at positions 2 and 4.
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Bromination:
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Bromination occurs selectively at position 5 using bromine or N-bromosuccinimide (NBS) in an inert solvent like chloroform.
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Alkylation:
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Alkylation at position 3 with ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate introduces the ethyl group.
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Phenyl Substitution:
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Phenylation at position 1 is achieved via N-substitution using phenyl halides under basic conditions or through palladium-catalyzed coupling reactions.
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Methylation:
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A methyl group is introduced at position 6 using methyl iodide or dimethyl sulfate.
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The final product is purified through recrystallization or chromatographic techniques.
4. Applications
Pharmaceutical Potential
Pyrimidine derivatives are known for their wide range of biological activities, including:
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Antiviral Activity: Structural analogs have shown efficacy against DNA and RNA viruses.
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Anticancer Properties: The bromine substitution may enhance interactions with biological targets such as kinases.
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Antibacterial and Antifungal Activity: Pyrimidines often exhibit inhibitory effects on microbial growth.
Chemical Applications
This compound can serve as:
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A precursor for synthesizing more complex molecules.
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A ligand in coordination chemistry due to its nitrogen atoms.
Material Science
The aromatic structure combined with halogen substitution makes it suitable for use in organic electronics or as a building block for polymers.
5. Analytical Characterization
To confirm the identity and purity of the compound, the following techniques are commonly employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts corresponding to protons and carbons in the structure (e.g., aromatic protons from phenyl group). |
| Mass Spectrometry | Confirms molecular weight (~309 g/mol). |
| IR Spectroscopy | Detects functional groups such as C=O (dione) and C-Br stretches. |
| X-Ray Crystallography | Determines three-dimensional molecular geometry if crystalline samples are available. |
6. Safety and Handling
As with most brominated organic compounds:
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Handle with gloves in a well-ventilated area.
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Avoid inhalation or direct skin contact.
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Dispose of waste according to local regulations.
Potential hazards include irritation to skin and mucous membranes due to bromine content.
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